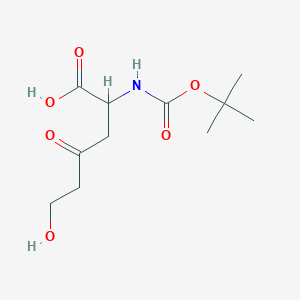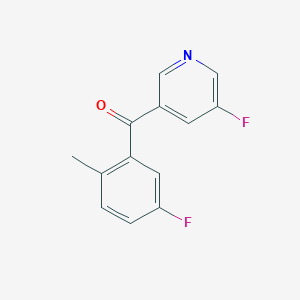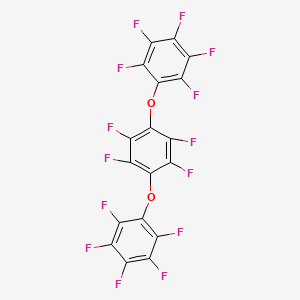![molecular formula C13H21NO2 B12083666 [1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B12083666.png)
[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol: CPPO , belongs to the class of 1,4-disubstituted piperidines. Its molecular formula is C₁₂H₁₉NO₂ , and its molecular weight is 209.28 g/mol . This compound has garnered attention due to its diverse applications in research and industry.
Preparation Methods
Synthetic Routes: CPPO can be synthesized through various routes. One common method involves the reaction of cyclohex-3-ene-1-carbonyl chloride with piperidin-4-ol under appropriate conditions. The resulting product is [1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs in controlled laboratory settings. Researchers optimize reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
CPPO undergoes several types of reactions:
Oxidation: It can be oxidized to form the corresponding ketone.
Reduction: Reduction of the carbonyl group yields the alcohol form.
Substitution: Substituents on the piperidine ring can be modified using various reagents.
Common reagents include acyl chlorides, reducing agents (such as sodium borohydride), and Lewis acids. The major products depend on the specific reaction conditions.
Scientific Research Applications
CPPO finds applications across disciplines:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activity.
Medicine: Explored for antimalarial properties.
Industry: May serve as a precursor in drug development or materials science.
Mechanism of Action
The precise mechanism by which CPPO exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
CPPO’s uniqueness lies in its cyclohexene ring and carbonyl group. Similar compounds include other piperidine derivatives, but CPPO’s distinct structure sets it apart.
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
cyclohex-3-en-1-yl-[4-(hydroxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C13H21NO2/c15-10-11-6-8-14(9-7-11)13(16)12-4-2-1-3-5-12/h1-2,11-12,15H,3-10H2 |
InChI Key |
QMQJXSIWOCFBAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester (9CI)](/img/structure/B12083588.png)
![Propanamide,N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]-](/img/structure/B12083590.png)





![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1)](/img/structure/B12083638.png)
![3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B12083641.png)


![O-[2-(4-fluoro-3-methylphenyl)ethyl]hydroxylamine](/img/structure/B12083652.png)


